![molecular formula C6H8N2O3 B2515466 Methyl 2-amino-4-methyloxazole-5-carboxylate CAS No. 359631-35-9](/img/structure/B2515466.png)
Methyl 2-amino-4-methyloxazole-5-carboxylate
Overview
Description
Methyl 2-amino-4-methyloxazole-5-carboxylate is a compound that serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its molecular structure, which includes an oxazole ring, is a common motif in medicinal chemistry due to its relevance in biological systems.
Synthesis Analysis
The synthesis of related oxazole derivatives has been reported through various methods. For instance, a simple strategy for synthesizing methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ^6-oxathiole-3-carboxylates involves the reaction of cyanohydrins with methyl 2-(chlorosulfonyl)acetate, followed by a CSIC reaction under Et3N-mediated conditions . Another synthesis approach for 5-methyl-1,4,2-dioxazole is a gold-catalyzed [4 + 1] heterocyclization of nonactivated alkyne and hydroxamic acid, which is noted for its high efficiency and mild reaction conditions . Additionally, the enantioselective synthesis of a closely related compound, methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, was achieved via a Pd-catalyzed amide coupling followed by bromination and DBU-promoted cyclization .
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The crystal structure of ethyl 2-amino-oxazole-5-carboxylate, a related compound, reveals planar sheets connected by intermolecular hydrogen bonding, with interactions between sheets limited to dipole-dipole interactions .
Chemical Reactions Analysis
Oxazole derivatives undergo various chemical reactions. For example, 2-amino-4-methyloxazole reacts with aldehydes to introduce a hydroxymethyl function at the C-5 position, a reaction specific to 4-alkyl substituted-2-aminooxazoles . The nature of the aldehyde significantly affects the yield of the product formed.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of the oxazole ring contributes to the compound's stability and reactivity. The intermolecular hydrogen bonding, as seen in the crystal structure of ethyl 2-amino-oxazole-5-carboxylate, suggests that these compounds may have solid-state properties conducive to forming stable crystalline materials . The compatibility with various functional groups, as seen in the gold-catalyzed synthesis method, indicates that these compounds can be modified to enhance their physical and chemical properties for specific applications .
Scientific Research Applications
Enantioselective Synthesis
Methyl 2-amino-4-methyloxazole-5-carboxylate has been utilized in enantioselective synthesis. Specifically, it was synthesized with high optical purity through a Pd-catalyzed amide coupling with vinyl triflate followed by oxazole formation. The oxazole subunit positional isomer was obtained without racemization, highlighting its potential in creating specific isomers in complex macrocyclic azole peptides (Magata et al., 2017).
Molecular Cocrystal Studies
In crystal engineering, the compound has contributed to understanding intermolecular associations. For instance, three adduct structures of 2-amino-5-chlorobenzooxazole were prepared and studied using single-crystal X-ray techniques, providing insights into the spatial differences between constituent non-hydrogen atoms in hydrogen-bonding associations (Lynch et al., 2000).
Synthesis of Complex Oxazoles
The compound also plays a role in the synthesis of more complex oxazoles, such as the natural products siphonazoles A and B. It was used in the preparation of 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, a building block in the total synthesis of these unique natural products (Zhang & Ciufolini, 2009).
Amino-acid Conjugation Studies
This compound has been used in studying amino-acid conjugates of haptens. This involved the reaction of the compound with methylamine, and coupling with 2-phenyloxazole-4-carboxylic acid, leading to the synthesis and characterization of several crystalline conjugates (Benoiton et al., 2009).
properties
IUPAC Name |
methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMIXLXCTUACQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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